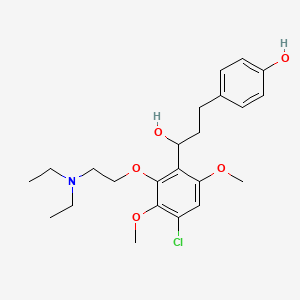
alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol is a complex organic compound that features a combination of aromatic rings, ether linkages, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of a substituted benzene ring followed by etherification and subsequent functional group transformations. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol involves its interaction with molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound’s aromatic rings and ether linkages may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used in similar synthetic applications and known for its reactivity in forming various derivatives.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium chloride: Commonly used for activating carboxylic acids in amide synthesis.
Uniqueness
Alpha-(4-Chloro-3,6-dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)benzenepropanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the piperidine moiety, in particular, sets it apart from other similar compounds, offering unique interactions with biological targets .
Properties
CAS No. |
88772-62-7 |
|---|---|
Molecular Formula |
C24H32ClNO4 |
Molecular Weight |
434.0 g/mol |
IUPAC Name |
1-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-phenylpropan-1-ol |
InChI |
InChI=1S/C24H32ClNO4/c1-28-21-17-19(25)23(29-2)24(30-16-15-26-13-7-4-8-14-26)22(21)20(27)12-11-18-9-5-3-6-10-18/h3,5-6,9-10,17,20,27H,4,7-8,11-16H2,1-2H3 |
InChI Key |
PNVGFDJBFWEODF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1C(CCC2=CC=CC=C2)O)OCCN3CCCCC3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


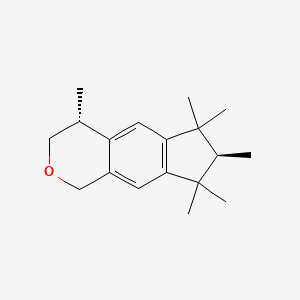

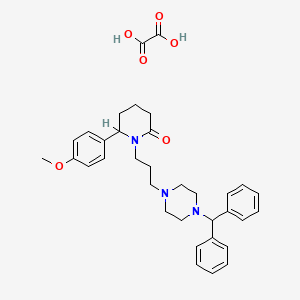
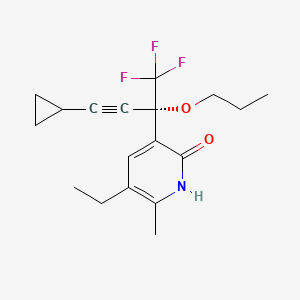
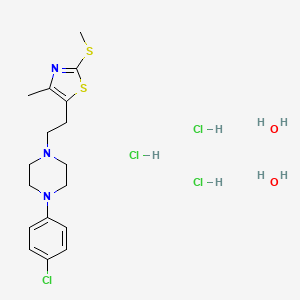
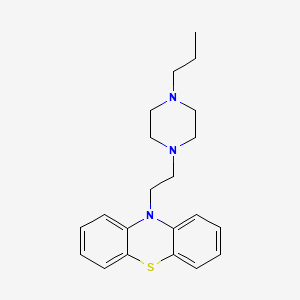
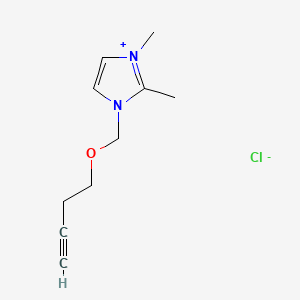

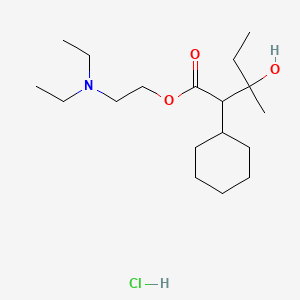
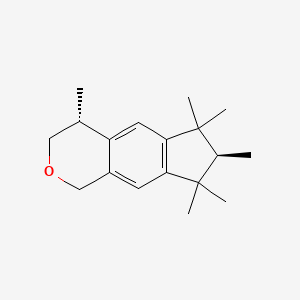
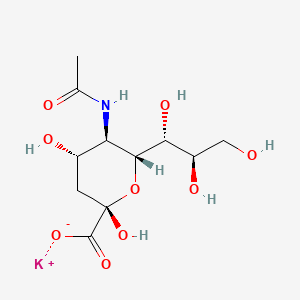
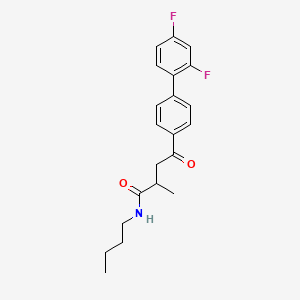
![2-Propenamide, N-[4-(3-ethoxy-2-hydroxypropoxy)phenyl]-](/img/structure/B12745826.png)
